![molecular formula C8H10INS2 B14684638 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide CAS No. 25006-82-0](/img/structure/B14684638.png)
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide typically involves the reaction of 2-methylthieno[3,2-d][1,3]thiazole with ethyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, and the mixture is heated to promote the formation of the desired product. The reaction can be represented as follows:
2-Methylthieno[3,2-d][1,3]thiazole+Ethyl iodide→1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. It is also investigated for its anticancer properties and its ability to inhibit specific enzymes or receptors involved in disease pathways.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its ability to disrupt the metabolic processes of pests and weeds.
Materials Science: The compound is used in the development of new materials with unique electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide varies depending on its application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit the activity of the target, leading to the disruption of essential biological processes in pathogens or cancer cells. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide can be compared with other thiazole derivatives such as:
2-Methylthieno[3,2-d][1,3]thiazole: The parent compound without the ethyl group.
1-Ethyl-2-methylthiazole: A similar compound with a different ring structure.
1-Ethyl-2-methylbenzothiazole: A compound with a benzene ring fused to the thiazole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activities .
Eigenschaften
CAS-Nummer |
25006-82-0 |
|---|---|
Molekularformel |
C8H10INS2 |
Molekulargewicht |
311.2 g/mol |
IUPAC-Name |
1-ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium;iodide |
InChI |
InChI=1S/C8H10NS2.HI/c1-3-9-6(2)11-8-7(9)4-5-10-8;/h4-5H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CVPAHJMOHWRYEQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(SC2=C1C=CS2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
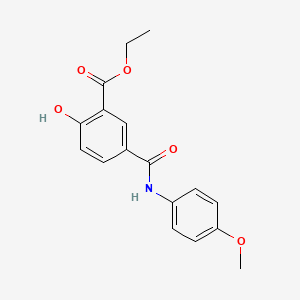

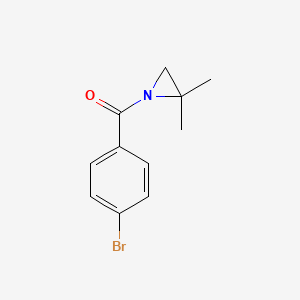
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
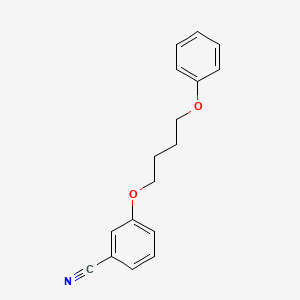


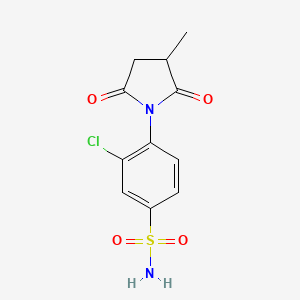
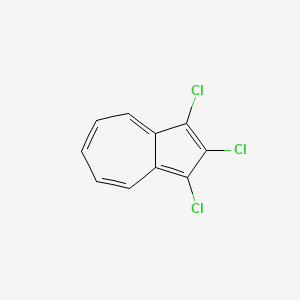
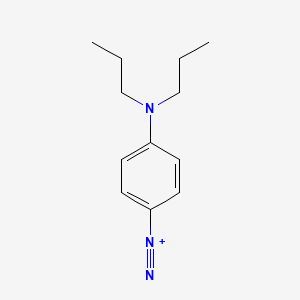

![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
